molecular formula C17H19N3O4 B294044 N-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide

N-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide

Katalognummer B294044
Molekulargewicht: 329.35 g/mol
InChI-Schlüssel: PDCQPPYXYNNVRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide, commonly known as DMAPT, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. DMAPT is a small molecule inhibitor of the transcription factor NF-κB, which plays a critical role in the regulation of immune response, cell proliferation, and survival. Inhibition of NF-κB has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making DMAPT a promising candidate for combination therapy.

Wirkmechanismus

DMAPT inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα and the inhibition of NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in cell proliferation, survival, and immune response. Inhibition of NF-κB activity by DMAPT leads to the downregulation of these genes and sensitizes cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
DMAPT has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway. This leads to the release of cytochrome c from the mitochondria and the activation of caspases. DMAPT has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. This is achieved by inhibiting the expression of vascular endothelial growth factor (VEGF), which is a key regulator of angiogenesis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of DMAPT is its specificity for NF-κB inhibition, which makes it a promising candidate for combination therapy with chemotherapy and radiation therapy. However, DMAPT has limited solubility in water, which can limit its use in in vivo studies. DMAPT is also metabolized quickly in vivo, which can limit its bioavailability.

Zukünftige Richtungen

For the study of DMAPT include the development of more potent analogs with improved solubility and bioavailability. The combination of DMAPT with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway, is also an area of active research. The use of DMAPT in combination with immunotherapy is another promising direction, as NF-κB plays a critical role in immune response. Finally, the identification of biomarkers that can predict response to DMAPT therapy is an area of active research.

Synthesemethoden

DMAPT can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-pyridinecarboxylic acid with 3,5-dimethoxybenzoyl chloride in the presence of a base to form the corresponding acid chloride. This intermediate is then reacted with ethylenediamine to form the amide derivative of DMAPT.

Wissenschaftliche Forschungsanwendungen

DMAPT has been extensively studied in preclinical models of cancer. In vitro studies have shown that DMAPT inhibits NF-κB activity and sensitizes cancer cells to chemotherapy and radiation therapy. In vivo studies have demonstrated that DMAPT can inhibit tumor growth and metastasis in mouse models of various types of cancer, including breast, prostate, and pancreatic cancer.

Eigenschaften

Molekularformel

C17H19N3O4

Molekulargewicht

329.35 g/mol

IUPAC-Name

N-[2-[(3,5-dimethoxybenzoyl)amino]ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C17H19N3O4/c1-23-13-9-12(10-14(11-13)24-2)16(21)19-7-8-20-17(22)15-5-3-4-6-18-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)(H,20,22)

InChI-Schlüssel

PDCQPPYXYNNVRG-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NCCNC(=O)C2=CC=CC=N2)OC

Kanonische SMILES

COC1=CC(=CC(=C1)C(=O)NCCNC(=O)C2=CC=CC=N2)OC

Löslichkeit

49.4 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.